1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one
Description
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is a spirocyclic compound featuring a unique 1-oxaspiro[2.6]nonane core substituted with a phenyl group at the 6-position and an acetyl group at the 2-position. The spiro architecture, combining a smaller cyclohexane-like ring (2.6-membered system) with an oxygen atom, distinguishes it from related compounds.
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(6-phenyl-1-oxaspiro[2.6]nonan-2-yl)ethanone |
InChI |
InChI=1S/C16H20O2/c1-12(17)15-16(18-15)10-5-8-14(9-11-16)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3 |
InChI Key |
ACGRSFRAEJCAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2(O1)CCCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a phenyl-substituted cyclohexanone with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties and potential biological activities.
Biology: Researchers study this compound to understand its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Structural Analogs with Spiro Systems
Several spirocyclic ethanone derivatives highlight key differences in ring size, heteroatoms, and substituents:
Key Observations :
- Heteroatom Influence : Oxygen in the spiro core (vs. nitrogen in analogs) may enhance hydrophilicity or alter electronic properties.
Substituent Effects on Reactivity and Bioactivity
Substituents on the phenyl ring or spiro core significantly influence properties:
Key Observations :
- Phenyl vs. Polyaromatic Substituents : The target’s phenyl group offers moderate hydrophobicity, whereas pyrenyl () or benzofuran () substituents enhance π-conjugation or bioactivity.
- Electron-Withdrawing Groups : Compounds with CF3 or nitro groups () exhibit distinct electronic effects, favoring catalytic or synthetic versatility.
Physical and Spectral Properties
Comparative data on melting points, solubility, and spectral signatures:
Key Observations :
- The absence of sulfanylidene or halogen substituents in the target compound may result in lower polarity compared to or 14 derivatives.
- NMR and IR remain critical for structural elucidation across analogs (e.g., ).
Key Observations :
- Procedure C (40–50°C, flash chromatography) is common for spiro and ethanone derivatives.
- Regioselectivity challenges (e.g., para/ortho isomers in ) highlight the need for optimized conditions.
Biological Activity
1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that contributes to its biological properties. Its molecular formula is , and it has a molecular weight of 242.31 g/mol. The presence of the phenyl group and the oxaspiro framework may influence its interaction with biological targets.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities through various mechanisms:
- Antiproliferative Activity : Studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, derivatives of rigidin have demonstrated significant antiproliferative effects against HeLa cells, suggesting a potential pathway for 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one .
- Enzyme Inhibition : Some spiro compounds are known to act as enzyme inhibitors, affecting metabolic pathways that are crucial for cell survival and proliferation.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Induces apoptosis in cancer cells | |
| Enzyme inhibition | Affects metabolic pathways | |
| Cytotoxicity | Potential cytotoxic effects |
Case Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of rigidin-inspired compounds, it was found that modifications to the structure could enhance activity against various cancer cell lines. The introduction of specific functional groups was critical in increasing potency, indicating that similar modifications could be explored for 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one to optimize its biological activity .
Case Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibition properties of spirocyclic compounds. The results indicated that specific derivatives could inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in animal models. This suggests a promising avenue for further research into the enzyme-inhibiting capabilities of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
